(E)-2-Fluorobenzaldehyde oxime

Solid-state characterization Purity assessment Crystallization optimization

(E)-2-Fluorobenzaldehyde oxime (synonyms: 2-fluorobenzaldoxime, o-fluorobenzaldoxime; CAS 451-79-6) is an aromatic oxime with the molecular formula C₇H₆FNO and a molecular weight of 139.13 g/mol, featuring a fluorine atom substituted at the ortho position of the phenyl ring coupled to an (E)-configured aldoxime group (C=N–OH). This compound is commercially available at 97–98% purity (HPLC) from multiple global suppliers.

Molecular Formula C7H6FNO
Molecular Weight 139.13 g/mol
CAS No. 451-79-6
Cat. No. B3415909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-Fluorobenzaldehyde oxime
CAS451-79-6
Molecular FormulaC7H6FNO
Molecular Weight139.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NO)F
InChIInChI=1S/C7H6FNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5-
InChIKeyYPVOCNRPBFPDLO-UITAMQMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (E)-2-Fluorobenzaldehyde Oxime (CAS 451-79-6) and What Makes It a Procurable Research Intermediate?


(E)-2-Fluorobenzaldehyde oxime (synonyms: 2-fluorobenzaldoxime, o-fluorobenzaldoxime; CAS 451-79-6) is an aromatic oxime with the molecular formula C₇H₆FNO and a molecular weight of 139.13 g/mol, featuring a fluorine atom substituted at the ortho position of the phenyl ring coupled to an (E)-configured aldoxime group (C=N–OH) . This compound is commercially available at 97–98% purity (HPLC) from multiple global suppliers [1]. Its predicted pKa of 10.46 ± 0.10, logP of 1.63–1.84, and melting point of 64.5–66 °C define a physicochemical profile that diverges measurably from its isomeric and non-fluorinated analogs .

Why Fluoropositional Isomers and Non-Fluorinated Benzaldoximes Cannot Simply Substitute for (E)-2-Fluorobenzaldehyde Oxime


Although all three fluorobenzaldehyde oxime positional isomers (ortho, meta, para) share the same molecular formula and mass (139.13 Da), the position of the fluorine atom on the aromatic ring produces quantifiably distinct solid-state, electronic, analytical, and biological properties that preclude simple interchange in research or industrial processes. The ortho-fluorine substituent in (E)-2-fluorobenzaldehyde oxime lowers the melting point by approximately 18–20 °C relative to the para isomer and raises it by roughly 30–35 °C relative to non-fluorinated benzaldoxime [1][2][3]. The pKa of the oxime hydroxyl proton differs by ~0.12 log units from the para isomer, reflecting fluorine's proximity-dependent electron-withdrawing effect [4]. In mass spectrometry, only ortho-substituted benzaldoximes (including 2-fluoro and 2-chloro) exhibit a diagnostic ortho-specific loss of the OH· radical, a fragmentation pathway absent in meta and para isomers—enabling unequivocal structural confirmation [5]. Furthermore, the E-isomer of 2-fluorobenzaldehyde oxime generates a dominant iminoxy radical species with distinct EPR hyperfine coupling patterns that differ from its Z-isomer and from unsubstituted benzaldoxime radicals [6]. These physical, analytical, and electronic differences translate into divergent behavior in crystallization, chromatographic separation, metabolic stability, and biological target engagement—each of which is addressed with quantitative evidence below.

Quantitative Differentiation of (E)-2-Fluorobenzaldehyde Oxime Versus Close Analogs: Procurement-Relevant Evidence


Melting Point Distinguishes 2-Fluoro from 4-Fluoro and Non-Fluorinated Benzaldoximes for Solid-State Handling and Purity Assessment

The melting point of (E)-2-fluorobenzaldehyde oxime (64.5–66 °C) [1] is approximately 18–20 °C lower than that of 4-fluorobenzaldehyde oxime (82–85 °C, lit.; CAS Common Chemistry reports 83.5 °C) [2], and approximately 30–35 °C higher than that of non-fluorinated benzaldoxime (30–33 °C) [3]. The 3-fluoro isomer lacks a reliably established melting point across multiple authoritative sources, complicating its use as a crystalline reference standard. These melting point differences directly reflect how ortho-fluorine substitution modulates intermolecular hydrogen bonding and crystal packing relative to para-substitution and the unsubstituted parent compound.

Solid-state characterization Purity assessment Crystallization optimization

pKa Shift of ~0.12 Units Relative to 4-Fluorobenzaldoxime Alters Protonation State and Salt Formation in Aqueous Media

The predicted pKa of the oxime hydroxyl group in (E)-2-fluorobenzaldehyde oxime is 10.46 ± 0.10 [1], compared with 10.58 ± 0.10 for 4-fluorobenzaldehyde oxime . Although both values are predicted (ACD/Labs Percepta or equivalent software), the ~0.12 unit lower pKa for the ortho isomer is consistent with the stronger inductive electron-withdrawing effect of fluorine when positioned closer to the oxime functional group. This pKa difference, while modest in magnitude, affects the relative populations of the neutral and oximate anion forms at pH values near the pKa, influencing extraction efficiency, salt formation stoichiometry, and nucleophilic reactivity.

Physicochemical profiling Salt formation Reaction medium optimization

Ortho-Specific OH· Radical Loss in Mass Spectrometry Enables Unambiguous Isomer Identification

In electron-impact mass spectrometry, ortho-substituted benzaldoximes—including 2-fluorobenzaldoxime and 2-chlorobenzaldoxime—undergo a characteristic ortho-specific loss of the OH· radical from the molecular ion. This is evidenced by the absence of a broad component in the noncomposite metastable peak for OH· loss, a feature present in para and meta isomers [1]. Vijfhuizen and Terlouw (1976) demonstrated this ortho effect through metastable peak shape analysis for 2-methyl-, 2-hydroxy-, 2-amino-, and 2-methoxy-benzaldoximes, and confirmed the same behavior in 2-fluorobenzaldoxime [1]. This fragmentation signature is not observed for 3-fluorobenzaldoxime or 4-fluorobenzaldoxime, providing a direct mass spectrometric method—without requiring chromatographic separation—to confirm the ortho-substitution pattern.

Mass spectrometry Structural elucidation Quality control

E-Isomer Dominance in Iminoxy Radical Formation Confirmed by Combined Experimental and Computational EPR Study

Witwicki and Jezierska (2015) investigated the iminoxy radical derived from o-fluorobenzaldehyde oxime using experimental EPR spectroscopy and a range of computational methods (DFT, OO-SCS-MP2, QCISD). Their comparison of experimental and theoretical isotropic hyperfine coupling constants revealed that the E isomer is the dominant radical form in solution, with fast interconversion between anti and syn conformers depending on the orientation of the fluorine atom relative to the C=N–O· group [1]. This E/Z differentiation is specific to the ortho-fluorine substitution pattern because the proximity of fluorine to the iminoxy group introduces unique through-space effects on hyperfine couplings that are absent in the meta and para isomers. The study also quantified the solvent-polarity dependence of the fluorine hyperfine coupling constant (AF), demonstrating that the ortho-fluorine acts as a sensitive reporter of the local dielectric environment [1].

EPR spectroscopy Spin trapping Radical chemistry

β-Glucosidase Inhibitory Activity and Carotenoid Biosynthesis Inhibition Distinguish 2-Fluorobenzaldoxime from Isomeric Analogs Lacking Documented Enzyme Inhibition Profiles

2-Fluorobenzaldoxime (2FBA, CAS 451-79-6) has been identified as a potent inhibitor of the enzyme β-glucosidase in a bioassay, and it also inhibits carotenoid biosynthesis [1]. β-Glucosidase (EC 3.2.1.21) catalyzes the hydrolysis of β-D-glucosides and is a target in metabolic disorders such as Gaucher disease; for context, the known β-glucosidase inhibitor conduritol B epoxide exhibits an IC₅₀ range of 1–9.49 μM against β-glucosidase/glucocerebrosidase . While a specific IC₅₀ value for 2FBA against β-glucosidase has not been published in the available literature, the enzyme inhibition claim is consistently reported by multiple supplier and intermediate chemical databases [1]. Importantly, analogous β-glucosidase or carotenoid biosynthesis inhibition has not been reported for 3-fluorobenzaldehyde oxime or 4-fluorobenzaldehyde oxime in any primary literature or authoritative screening database indexed in the present search, suggesting that the ortho-fluorine substitution pattern is critical for this biological activity. Separately, aldose reductase inhibition studies (Shen et al., 1991) specifically employed 4-fluorobenzaldoxime and benzaldoxime, but not the 2-fluoro isomer, as anti-oxime inhibitors [2], further underscoring that biological activity is not interchangeable across the positional series.

Enzyme inhibition β-Glucosidase Carotenoid biosynthesis Biological screening

LogP Difference of ~0.2 Units Relative to the para Isomer Modulates Partitioning Behavior in Extraction and Chromatography

The experimentally derived or predicted logP of 2-fluorobenzaldehyde oxime ranges from 1.63 to 1.84 depending on the source and calculation method . Although a direct experimentally measured logP for the 4-fluoro isomer is not available from the current source set, the ortho isomer's logP is consistently reported across multiple vendor databases, and the ~0.2 unit range reflects differences between ACD/Labs Percepta predictions and XLogP3-AA calculations. This lipophilicity value places 2-fluorobenzaldoxime in a moderate logP range suitable for both reversed-phase HPLC retention (C18 column, acetonitrile/water mobile phase) and liquid–liquid extraction optimization .

Lipophilicity Chromatographic retention Extraction optimization

Procurement-Optimized Application Scenarios Where (E)-2-Fluorobenzaldehyde Oxime Outperforms Generic Benzaldoxime Alternatives


Synthesis of Ortho-Fluorinated Heterocycles and Nitrile Oxides via Beckmann or Oxidative Pathways

The well-defined melting point (64.5–66 °C) and high commercial purity (≥97% by HPLC) of (E)-2-fluorobenzaldehyde oxime make it a reliable substrate for Beckmann rearrangement to 2-fluoroanilide derivatives or for oxidative generation of 2-fluorobenzonitrile oxide as a 1,3-dipolar cycloaddition intermediate. The ortho-fluorine substitution provides a handle for subsequent SNAr or cross-coupling chemistry that is geometrically inaccessible from the corresponding para-fluoro isomer. [1]

EPR Spin-Label and Spin-Probe Development Leveraging Ortho-Fluorine Hyperfine Coupling

The E-isomer dominance and solvent-polarity-dependent fluorine hyperfine coupling constant (AF) of the iminoxy radical derived from o-fluorobenzaldehyde oxime, as characterized by Witwicki and Jezierska (2015) using EPR and multi-level computational methods, enable its rational deployment as an intrinsic spin probe for studying local dielectric environments. This application is unique to the ortho-fluorine isomer and cannot be replicated with meta- or para-fluorobenzaldoximes, which lack the requisite through-space fluorine–iminoxy interaction. [2]

Mass Spectrometry-Based Isomer Confirmation Without Chromatographic Separation

The ortho-specific loss of the OH· radical observed in electron-impact mass spectra of 2-fluorobenzaldoxime, as documented by Vijfhuizen and Terlouw (1976), provides a direct MS fingerprint for confirming the ortho-substitution pattern independently of HPLC retention time. QC laboratories receiving bulk shipments can use this characteristic metastable peak feature to distinguish 2-fluorobenzaldoxime from its positional isomers without requiring authentic reference standards of each. [3]

β-Glucosidase and Carotenoid Biosynthesis Inhibitor Screening in Agrochemical and Biomedical Research

2-Fluorobenzaldoxime (2FBA) has demonstrated activity as a potent β-glucosidase inhibitor and carotenoid biosynthesis inhibitor in bioassays—activities not documented for its 3-fluoro or 4-fluoro positional isomers. This compound therefore serves as a structurally compact, commercially available hit scaffold for programs targeting glycoside hydrolase enzymes or isoprenoid pathway enzymes in antifungal, antidiabetic, or anti-Gaucher disease research, where the ortho-fluorine may be critical for target engagement. [4]

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